molecular formula C8H11NO B14413931 2-[(Propan-2-yl)oxy]penta-2,4-dienenitrile CAS No. 85080-01-9

2-[(Propan-2-yl)oxy]penta-2,4-dienenitrile

Cat. No.: B14413931
CAS No.: 85080-01-9
M. Wt: 137.18 g/mol
InChI Key: JGDZURFFWGHYCE-UHFFFAOYSA-N
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Description

2-[(Propan-2-yl)oxy]penta-2,4-dienenitrile is an organic compound with the molecular formula C8H11NO. It is characterized by the presence of a nitrile group and a conjugated diene system, which makes it a versatile compound in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Propan-2-yl)oxy]penta-2,4-dienenitrile can be achieved through several methods. One common approach involves the reaction of 2,4-pentadienenitrile with isopropyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the nitrile group remaining intact while the alcohol undergoes etherification to form the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound. The process may also include purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Propan-2-yl)oxy]penta-2,4-dienenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Primary amines or other reduced forms of the nitrile group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(Propan-2-yl)oxy]penta-2,4-dienenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-[(Propan-2-yl)oxy]penta-2,4-dienenitrile involves its interaction with molecular targets and pathways. The conjugated diene system allows for various chemical transformations, while the nitrile group can participate in interactions with enzymes or receptors. The compound’s effects are mediated through its ability to undergo specific chemical reactions and form active intermediates.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Naphthalen-1-yl)-2-(pyridin-2-yl)penta-2,4-dienenitrile
  • 5-(Naphthalen-1-yl)-2-(pyridin-3-yl)penta-2,4-dienenitrile
  • 5-(Naphthalen-1-yl)-2-(pyridin-4-yl)penta-2,4-dienenitrile

Uniqueness

2-[(Propan-2-yl)oxy]penta-2,4-dienenitrile is unique due to its specific structural features, including the isopropyl ether group and the conjugated diene system. These features confer distinct reactivity and properties compared to other similar compounds, making it valuable in various applications.

Properties

CAS No.

85080-01-9

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

2-propan-2-yloxypenta-2,4-dienenitrile

InChI

InChI=1S/C8H11NO/c1-4-5-8(6-9)10-7(2)3/h4-5,7H,1H2,2-3H3

InChI Key

JGDZURFFWGHYCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=CC=C)C#N

Origin of Product

United States

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